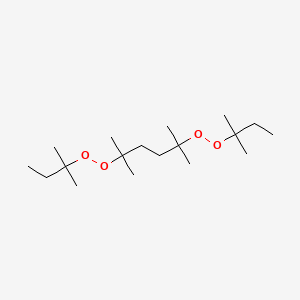

2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane

Description

Contextualization of Organic Peroxide Chemistry within Advanced Materials Science Research

Organic peroxides are a class of compounds characterized by the presence of a peroxide functional group (R-O-O-R'). wikipedia.org This O-O bond is inherently weak and susceptible to cleavage, a property that makes these molecules highly reactive and useful as initiators for free-radical reactions. wikipedia.orgpitt.edu In the field of advanced materials science, this reactivity is harnessed to modify and create polymers with tailored properties. researchgate.net The thermal decomposition of an organic peroxide generates free radicals (RO•) that can initiate polymerization, crosslink polymer chains to form a thermoset, or induce controlled polymer degradation (visbreaking). wikipedia.orgrsc.orgencyclopedia.pub

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DHBP) is a bifunctional dialkyl peroxide used extensively in the polymer industry. windows.net Its molecular structure allows it to generate multiple radical sites upon decomposition, making it an efficient agent for crosslinking elastomers like silicone rubber, EPDM, and polyethylene (B3416737), as well as for controlling the melt flow index of polypropylene (B1209903). atamanchemicals.commdpi.com The choice of a specific peroxide, such as DHBP, is dictated by its decomposition kinetics—primarily its half-life at various temperatures—which determines its suitability for specific polymer processing conditions. yunno.net The synergy between organic chemistry and materials science is evident in the application of compounds like DHBP to engineer materials with enhanced mechanical strength, thermal stability, and chemical resistance. researchgate.netrsc.org

Historical Trajectories of Academic Inquiry into Dialkyl Peroxides and their Derivatives

Academic and industrial interest in organic peroxides began with their discovery and initial use as initiators for polymerization reactions. researchgate.net The ability of these compounds to generate free radicals upon decomposition provided a mechanism to convert monomers into polymers. wikipedia.orgencyclopedia.pub Early research focused on understanding the fundamental decomposition mechanisms and kinetics of various peroxides, such as benzoyl peroxide and dicumyl peroxide. wikipedia.org

The investigation into dialkyl peroxides, such as DHBP, represented a significant advancement. Unlike some of their predecessors, dialkyl peroxides like DHBP offer greater stability and less volatility, making them safer and more versatile for high-temperature applications. atamanchemicals.com A key milestone in the application of DHBP was the development of processes for crosslinking polyethylene, which enhances its physical and chemical properties, reducing solubility and increasing resistance to deformation. google.com Patents from the mid-20th century describe the use of DHBP to effectively crosslink polyethylene, demonstrating its utility in creating more robust materials. google.com Over time, research has expanded to include detailed thermal hazard evaluations and kinetic studies to ensure safer industrial storage and application. researchgate.netresearchgate.net

Identification of Key Research Gaps and Emerging Paradigms in the Scholarly Investigation of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane

Despite its widespread industrial use, several areas of academic inquiry regarding DHBP remain underexplored. A primary research gap involves its application in novel polymer matrices and composites. While its behavior in conventional polymers like polyethylene and polypropylene is well-documented, its efficiency and reaction byproducts in advanced, high-performance polymers or multi-material systems are less understood.

Another emerging paradigm is the development of "green" or more sustainable modification processes. This includes investigating the decomposition of DHBP in solvent-free or bio-based polymer systems to reduce environmental impact. nih.gov Furthermore, there is a need for more sophisticated kinetic models that can accurately predict the decomposition behavior of DHBP under a wider range of industrial processing conditions, including in the presence of various additives, fillers, and stabilizers that can act as radical scavengers and affect efficiency. windows.netresearchgate.net Studies using advanced analytical techniques to fully characterize the degradation products and their influence on the final properties of the modified polymer are also crucial. yunno.netresearchgate.net

Scope and Epistemological Objectives of the Comprehensive Academic Review on 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane

This academic review aims to synthesize the existing scholarly literature on 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane to provide a comprehensive understanding of its chemical properties and applications in materials science. The primary objective is to critically evaluate the research conducted on its synthesis, decomposition kinetics, and role as a polymer modification agent.

The epistemological goal is to construct a coherent framework that connects the fundamental chemistry of this dialkyl peroxide to its functional performance in industrial applications. This involves collating and analyzing data on its thermal stability, reaction mechanisms, and the resulting property enhancements in various polymers. researchgate.net By systematically reviewing patents, academic papers, and technical data sheets, this review will delineate the established knowledge and highlight the aforementioned research gaps, thereby setting a foundation for future academic and industrial research in this field.

Research Findings and Data

Thermal Decomposition Properties

The utility of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane as a radical initiator is fundamentally governed by its thermal decomposition kinetics. The rate of decomposition is temperature-dependent and is often characterized by the half-life of the peroxide at a given temperature.

| Parameter | Value |

| 10-hour Half-life (t½) | 115°C |

| 1-hour Half-life (t½) | 134°C |

| 0.1-hour Half-life (t½) | 156°C |

| Activation Energy (Ea) | 118.0-149.0 kJ/mol researchgate.netnih.gov |

| Self-Accelerating Decomposition Temp. (SADT) | 80°C yunno.net |

This table presents key thermal stability data for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, indicating the temperatures at which it decomposes to initiate reactions.

Application in Polymer Modification

DHBP is widely used as a crosslinking agent for a variety of polymers and as a degradation agent for polypropylene to control its rheology. atamanchemicals.comalitapolymer.com

| Polymer | Application | Typical Temperature Range (°C) | Effect |

| Polyethylene (PE) | Crosslinking | 170-190 rsc.org | Increases molecular weight, improves mechanical properties rsc.orggoogle.com |

| Polypropylene (PP) | Controlled Rheology / Degradation | 200-250 atamanchemicals.comchemicalbook.com | Lowers molecular weight, increases Melt Flow Index (MFI) windows.netatamanchemicals.com |

| Silicone Rubber | Crosslinking / Vulcanization | ~175 chemicalbook.com | High tensile strength and hardness yunno.netsuzehg.com |

| Ethylene Propylene Diene Monomer (EPDM) | Crosslinking / Vulcanization | ~175 atamanchemicals.com | Forms a reticulated network, improving durability mdpi.com |

This table summarizes the primary applications of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane in modifying different polymers, the typical processing temperatures, and the resulting changes in material properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5168-50-3 |

|---|---|

Molecular Formula |

C18H38O4 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

2,5-dimethyl-2,5-bis(2-methylbutan-2-ylperoxy)hexane |

InChI |

InChI=1S/C18H38O4/c1-11-15(3,4)19-21-17(7,8)13-14-18(9,10)22-20-16(5,6)12-2/h11-14H2,1-10H3 |

InChI Key |

TUAPLLGBMYGPST-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathway Investigations of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane

Methodological Approaches to the Laboratory and Industrial Synthesis of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane

The synthesis of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is predominantly achieved through the acid-catalyzed reaction of precursor molecules. The choice of precursors and reaction conditions is pivotal in determining the efficiency, safety, and purity of the final product.

Exploration of Peroxide Formation Pathways from Precursor Molecules

The primary and most well-documented pathway for synthesizing 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane involves the reaction of 2,5-dimethylhexane-2,5-diol with tert-butyl hydroperoxide or tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid. google.comgoogle.com An alternative two-step approach is also common, where 2,5-dimethyl-2,5-hexanediol (B89615) is first reacted with hydrogen peroxide to form an intermediate, 2,5-dimethylhexane-2,5-dihydroperoxide. google.comguidechem.com This solid intermediate is then isolated and subsequently reacted with tert-butanol, again under strong acid catalysis, to yield the final product. google.comguidechem.comchemicalbook.com

Another explored synthetic route begins with 2,5-dimethyl-1,5-hexadiene, which reacts with tert-butyl hydroperoxide in the presence of an acid catalyst and a Lewis acid to form the desired peroxide. google.com This method presents an alternative starting material, diverging from the more common diol precursor. The direct reaction between 2,5-dimethyl-hexane-2,5-diol and tert-butyl hydroperoxide in an acidic medium is generally considered not feasible due to the propensity of the diol to cyclize into 2,2,5,5-tetramethyltetrahydrofuran (B83245) under these conditions. google.com

Optimization Strategies for Reaction Yields, Selectivity, and Purity in Academic Synthesis

Optimizing the synthesis of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane hinges on the careful control of several reaction parameters to maximize yield and purity while minimizing side reactions. Key variables include temperature, catalyst concentration, and the molar ratio of reactants.

For instance, in the two-step process, the initial peroxidation reaction is typically conducted at temperatures between 20-48°C, while the subsequent tert-butylation reaction is controlled at 40-50°C. guidechem.com The molar ratios of the reactants are also critical; a common ratio for the peroxidation step (2,5-dimethyl-2,5-hexanediol to hydrogen peroxide to sulfuric acid) is 1:2-5:2-5. guidechem.com Similarly, for the tert-butylation step, the ratio of the intermediate dihydroperoxide to tert-butanol and sulfuric acid is 1:2-5:2-5. guidechem.com

Post-reaction purification is essential for achieving high-purity products. This typically involves separating the organic phase from the aqueous/acidic phase, followed by washing the organic layer with solutions like sodium bicarbonate to neutralize residual acid, and then with water. google.com The final steps often include drying the organic solution over an anhydrous salt, followed by removal of the solvent under reduced pressure. google.com

Novel Catalyst Systems and Reaction Conditions in 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane Synthesis

While strong mineral acids like sulfuric acid are the conventional catalysts, research has explored other catalytic systems to improve the synthesis. guidechem.comgoogle.com The use of Lewis acids as electron pair acceptors in conjunction with a primary acid catalyst has been patented for the synthesis starting from 2,5-dimethyl-1,5-hexadiene. google.com This approach aims to facilitate the desired peroxidation reaction over other potential side reactions. The concentration of the acid catalyst is a crucial parameter; for example, sulfuric acid concentrations are often in the range of 70-95% depending on the specific reaction step. guidechem.com

The reaction solvent and conditions are also areas of innovation. One patented method emphasizes carrying out the reaction in a completely anhydrous solvent to improve outcomes when starting from the hexadiene precursor. google.com This highlights the importance of controlling the reaction environment to direct the chemical pathway toward the desired product.

Continuous Flow Synthesis Methodologies for Enhanced Safety and Efficiency

To address the safety concerns and limitations of traditional batch processes for peroxide synthesis, continuous flow methodologies have been developed. A one-step method has been proposed that constitutes a full-flow liquid reaction. google.com This process involves cooling a tert-butyl hydroperoxide solution, dehydrating it with an inorganic salt, and then reacting it with 2,5-dimethyl-2,5-hexanediol in the presence of a catalyst and concentrated sulfuric acid. google.com Such continuous flow systems offer improved process safety, simplified production operations, and can lead to higher yields and purity while reducing wastewater. google.com The enhanced heat and mass transfer in microreactors can also allow for better control over the reaction, potentially increasing efficiency and selectivity.

Mechanistic Elucidation of Reaction Steps in 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis and controlling the product distribution. The acid-catalyzed formation of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane proceeds through a series of well-understood cationic intermediates.

Investigation of Intermediate Species Formation and Transformation Kinetics

The synthesis mechanism, particularly when starting from 2,5-dimethylhexane-2,5-diol or its dihydroperoxide intermediate, is believed to proceed via a carbocation mechanism. In the presence of a strong acid catalyst (H+), the hydroxyl group of the alcohol is protonated, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation at the 2 and 5 positions of the hexane (B92381) backbone.

This carbocation is then susceptible to nucleophilic attack. In the synthesis, the nucleophile is the tert-butyl hydroperoxide or the intermediate 2,5-dimethylhexane-2,5-dihydroperoxide. The oxygen of the peroxide attacks the carbocation, leading to the formation of the C-O-O-C linkage. This process occurs at both ends of the hexane derivative to form the final di-peroxy compound.

The kinetics of these transformations are highly dependent on factors such as the concentration and strength of the acid catalyst, the reaction temperature, and the concentration of the reactants. For example, controlling the temperature is crucial to prevent undesired side reactions, such as the elimination of a proton from the carbocation to form an alkene or the intramolecular cyclization of the diol. google.com The rate of the reaction is also influenced by the stability of the tertiary carbocation intermediate. The formation of monoperoxide species as intermediates has been identified, indicating a stepwise reaction process. guidechem.com

Derivatization and Functionalization Strategies for Targeted Research Applications

While 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is primarily used as a high-temperature radical initiator for polymer crosslinking, its structure could theoretically be modified for advanced research applications. atamanchemicals.com Derivatization strategies would focus on introducing specific functionalities to trace reaction mechanisms or monitor processes in situ. Such functionalization is not common for this bulk industrial chemical but is a key strategy in detailed mechanistic studies of organic reactions. researchgate.net

Potential derivatization could involve replacing one of the tert-butyl groups with a functional handle, though this would be synthetically challenging and would create an asymmetrical peroxide. A more feasible approach for research purposes involves the synthesis of analogues with built-in tracers or reporter groups from functionalized starting materials.

Synthesis of Isotopically Labeled Variants for Mechanistic Tracing Studies

Isotopic labeling is a powerful and unambiguous tool for elucidating reaction mechanisms by tracking the transformation of specific atoms or fragments during a chemical reaction. researchgate.netresearchgate.net For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, isotopic labels could be incorporated at several key positions to study its decomposition kinetics and the subsequent polymer initiation pathways.

¹⁸O-Labeling of the Peroxide Bridge: The most informative label for studying peroxide chemistry would be the incorporation of the heavy oxygen isotope, ¹⁸O, into the O-O peroxide bond. This would allow for direct tracing of the oxygen atoms during the homolytic cleavage of the peroxide bond upon heating. The decomposition of peroxides generates alkoxy radicals, and ¹⁸O-labeling would confirm the fate of these oxygen atoms as they participate in hydrogen abstraction, addition to monomers, or other side reactions. rsc.org

A potential synthesis could involve using isotopically labeled hydrogen peroxide (H₂¹⁸O₂) as the starting material in the reaction with 2,5-dimethyl-2,5-hexanediol. nih.govacs.org The resulting 2,5-Dimethyl-2,5-di(hydroperoxy-¹⁸O₂)hexane could then be reacted with tert-butanol to yield the final product with ¹⁸O labels in the peroxy bridges. Analysis of reaction products and polymer chains by mass spectrometry would reveal the precise mechanistic pathways of radical transfer. nih.gov

¹³C and ²H Labeling: Carbon-13 (¹³C) or deuterium (B1214612) (²H) labels could be incorporated into the hexane backbone or the tert-butyl groups. This would be achieved by using isotopically labeled precursors, such as labeled 2,5-dimethyl-2,5-hexanediol or labeled tert-butanol. These labels would be invaluable for:

Kinetic Isotope Effect (KIE) Studies: Determining rate-limiting steps in decomposition or subsequent radical reactions. researchgate.net

NMR and Mass Spectrometry Analysis: Tracking the incorporation of fragments from the initiator into polymer chains. For example, identifying where the tert-butoxy (B1229062) or the dimethylhexane fragments attach to a growing polymer.

Decomposition Mechanisms and Advanced Kinetic Studies of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane

Fundamental Decomposition Pathways and Radical Generation Mechanisms

The thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a complex process initiated by the cleavage of the weak oxygen-oxygen bonds, leading to a cascade of radical reactions.

Homolytic Scission of the Peroxy O-O Bond: Primary Radical Formation

The decomposition of DBPH is initiated by the homolytic cleavage of the two peroxide (O-O) bonds. researchgate.net This bond is inherently weak and susceptible to breaking upon heating, a characteristic feature of organic peroxides. noaa.govchemicals.co.uk The initial step involves the symmetrical scission of these bonds, resulting in the formation of two primary radical species. Specifically, the decomposition of one molecule of DBPH yields two molecules of tert-butoxy (B1229062) radicals and one molecule of a 2,5-dimethyl-2,5-hexanediyl diradical, although the process is often depicted as a two-step cleavage generating distinct alkoxy radicals.

Formation and Reactivity of Primary Alkoxy Radicals (e.g., tert-butoxy radicals)

Following the initial bond scission, highly reactive tert-butoxy radicals (t-BuO•) are formed. researchgate.netmdpi.com These alkoxy radicals are central to the subsequent chemical transformations. Their high reactivity allows them to participate in several downstream reactions, the most common of which is hydrogen abstraction. The tert-butoxy radicals can abstract a hydrogen atom from a suitable donor molecule (like a polymer chain or a solvent molecule), leading to the formation of tert-butyl alcohol and a new radical species. researchgate.net This hydrogen abstraction is a key step in processes like polymer crosslinking.

Subsequent β-Scission and Fragmentation Reactions of Generated Radicals

The initially formed alkoxy radicals can also undergo β-scission, a fragmentation reaction that leads to the formation of a ketone (acetone) and a methyl radical. This pathway is a common fate for tert-butoxy radicals, especially at higher temperatures. The resulting methyl radicals are also highly reactive and can participate in further hydrogen abstraction or addition reactions. The larger radical fragment from the hexane (B92381) backbone can also undergo its own fragmentation, leading to a variety of smaller, stable molecules and additional radical species. researchgate.net

Competing Side Reactions and Non-Productive Radical Pathways

Alongside the primary decomposition pathways, several competing side reactions can occur. These can include radical-radical recombination, which terminates the reaction chain, or disproportionation reactions. The specific environment, such as the presence of oxygen or other reactive species, can significantly influence these non-productive pathways. For instance, in the presence of oxygen, peroxyl radicals can form, leading to a different set of products and reaction kinetics. The presence of catalysts, often transition metals, can also dramatically alter the decomposition mechanism and rate, sometimes leading to rapid and hazardous decomposition. noaa.govnoaa.gov

Advanced Kinetic Modeling of Thermal Decomposition

To predict the behavior of DBPH under various conditions and to ensure its safe handling and storage, detailed kinetic modeling of its thermal decomposition is essential. researchgate.net

Unimolecular Decomposition Kinetics in Various Media (e.g., solution, polymer matrices)

The thermal decomposition of DBPH is generally modeled as a first-order, unimolecular reaction, as the initial bond-breaking step is the rate-determining step. researchgate.net However, the reaction medium can have a significant impact on the decomposition kinetics. In solution, the solvent can influence the rate of decomposition through cage effects, where the solvent molecules can trap the initially formed radicals, promoting recombination over diffusion and reaction with other molecules.

In polymer matrices, the situation is more complex. The viscosity of the polymer melt and the mobility of the radicals are key factors. The decomposition rate can be influenced by the type of polymer, its molecular weight, and the presence of additives. Kinetic studies often employ techniques like Differential Scanning Calorimetry (DSC) to measure the heat evolved during decomposition and to determine kinetic parameters. researchgate.netnih.gov These studies provide crucial data for assessing thermal hazards, such as the self-accelerating decomposition temperature (SADT). researchgate.net

Research using differential isoconversional kinetic analysis has been employed to calculate the apparent activation energy (Ea) for DBPH decomposition. One study found the Ea value to be in the range of 118.0–149.0 kJ/mol. nih.gov Such kinetic parameters are vital for developing accurate models that can predict the rate of decomposition under different temperature profiles, which is critical for process safety and optimization. researchgate.net

Kinetic Parameters for DBPH Decomposition

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Apparent Activation Energy (Ea) | 118.0-149.0 kJ/mol | Friedman Analysis (DSC) | nih.gov |

| Onset Temperature (T-onset) | 82.4°C | Adiabatic Conditions | nih.gov |

Influence of Solvent Polarity, Viscosity, and Polymer Environment on Decomposition Rates

The rate of decomposition of organic peroxides like 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is not solely a function of temperature; the surrounding medium plays a critical role. The decomposition rate constant (kd) is influenced by the solvent or polymer matrix in which the peroxide is dispersed. sigmaaldrich.com

The "cage effect" is a significant factor, where the viscosity of the solvent can hinder the diffusion of the initially formed radical pair out of the solvent "cage." sigmaaldrich.com This can lead to secondary reactions, including the recombination of radicals, which reduces the initiation efficiency. sigmaaldrich.com In polymer environments, such as during the crosslinking of polyethylene (B3416737) or controlled rheology modification of polypropylene (B1209903), the peroxide's decomposition initiates radical formation on the polymer backbone. researchgate.netgoogle.com The alkoxy radicals generated from DBPH can abstract hydrogen atoms from the polymer chain, creating macro-radicals that drive the desired modification. researchgate.net The decomposition of a single DBPH molecule can ultimately generate four radical sites on the polymer backbone, enhancing the efficiency of processes like grafting. researchgate.net

Stabilizers, antioxidants, and UV-additives commonly present in polymer formulations can act as radical scavengers, reacting with the peroxide radicals and thereby reducing the efficiency of the intended process. windows.net

Effect of Initiator Concentration and Synergistic Interactions on Autodecomposition

The concentration of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a key parameter in controlling the rate of polymer modification. In processes like the degradation of polypropylene to alter its Melt Flow Index (MFI), minor adjustments in the peroxide concentration can lead to significant changes in the final polymer properties. atamanchemicals.com Generally, an increase in initiator concentration leads to a higher rate of radical generation and, consequently, a more pronounced effect on the polymer. windows.net

The thermal decomposition of many organic peroxides can be described by an nth-order or an autocatalytic reaction model. researchgate.net For DBPH, studies often show that its decomposition follows a first-order reaction model. researchgate.net However, the presence of catalysts, often transition metal impurities like cobalt or iron, can cause rapid, accelerated decomposition even in dilute solutions, potentially leading to a thermal runaway. chemicalbook.com

Isothermal and Non-Isothermal Kinetic Analysis Methods (e.g., Differential Isoconversional Kinetic Analysis, Friedman analysis)

To thoroughly characterize the thermal decomposition kinetics of DBPH, both isothermal and non-isothermal analytical methods are employed. Non-isothermal methods, where the sample is heated at a constant rate, are particularly useful for determining key safety parameters. Differential Scanning Calorimetry (DSC) is a common technique used to obtain thermal decomposition profiles. researchgate.net

From these experiments, kinetic parameters can be calculated using model-free isoconversional methods, which analyze the reaction rate at constant conversion values. The Friedman analysis is a differential isoconversional method used to determine the apparent activation energy (Ea) as a function of the extent of conversion. nih.gov For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, the Friedman analysis has shown that the apparent activation energy is in the range of 118.0 to 149.0 kJ/mol. researchgate.netnih.gov This data is crucial for assessing thermal hazards and establishing safe storage and handling conditions. researchgate.net

| Parameter | Value Range | Source |

|---|---|---|

| Apparent Activation Energy (Ea) | 118.0 - 149.0 kJ/mol | researchgate.netnih.gov |

Prediction Models for Self-Accelerating Decomposition Temperature (SADT) based on Chemical Structure and Computational Methods

The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can lead to a dangerous thermal runaway. researchgate.net Experimental determination of SADT can be costly and hazardous. nih.gov Consequently, computational models have been developed to predict SADT based on the molecular structure of organic peroxides.

Quantitative Structure-Property Relationship (QSPR) models are a prominent approach. researchgate.net These models correlate structural or quantum-chemical descriptors of a molecule with its properties. For predicting SADT, descriptors are calculated using methods like Density Functional Theory (DFT). nih.govacs.org These can include geometrical descriptors (bond length, bond angle) and quantum chemical descriptors (HOMO/LUMO energy, bond dissociation energy). nih.govacs.org

Machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least-Squares (PLS) regression, and Support Vector Regression (SVR), are then used to build the prediction model from a dataset of known organic peroxides. nih.govacs.org By using techniques like genetic algorithms for variable selection, highly accurate models have been constructed, with a PLS model achieving a coefficient of determination (R²) of 0.95 and a mean absolute error of 4.0 °C. acs.org

| Model Type | Key Methodologies | Reported Accuracy | Source |

|---|---|---|---|

| PLS | DFT, Molecular Mechanics, Genetic Algorithm | R² = 0.95, MAE = 4.0 °C | acs.org |

| SVR | DFT, Geometrical & Quantum Descriptors | High accuracy reported | nih.gov |

| MLR | Genetic Algorithm, DRAGON descriptors | Used for descriptor selection | researchgate.net |

Photolytic and Radiolytic Decomposition Research

Beyond thermal energy, other high-energy inputs like ultraviolet (UV) light and ionizing radiation can induce the decomposition of peroxides.

Mechanisms of UV-Induced Radical Generation and Scission

The photochemical decomposition of organic peroxides is a well-established method for generating free radicals. mpg.de When 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane absorbs UV radiation of a suitable wavelength, the energy input is sufficient to cause homolytic cleavage of the weak peroxide (-O-O-) bond. mpg.de This scission event directly produces two alkoxy radicals.

The process can be represented as: ROOR + hν → 2 RO•

These primary radicals can then initiate subsequent reactions, such as abstracting hydrogen from a polymer chain or undergoing further fragmentation, depending on the reaction conditions. researchgate.net Picosecond UV pump/IR probe experiments on similar peroxides have been used to study the dynamics of bond scission and the formation of subsequent products, revealing that the process can be either a concerted two-bond scission or a stepwise process, occurring on a picosecond timescale. mpg.de

Electron Beam and Gamma Radiation Effects on Peroxide Decomposition

High-energy radiation, such as electron beams and gamma rays, provides another pathway for the decomposition of organic compounds. Gamma radiation, in particular, is known for its high penetration power and its ability to induce degradation. When aqueous solutions containing organic compounds are irradiated, the radiolysis of water produces highly reactive species, including hydroxyl radicals (•OH), which are powerful oxidizing agents that can effectively degrade the organic molecules.

While specific studies on the gamma radiation effects on 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane are not widely available, research on other organic compounds shows that gamma irradiation leads to their breakdown into smaller byproducts. The efficiency of this degradation can often be enhanced by the addition of hydrogen peroxide, which provides an additional source of hydroxyl radicals.

An article on the specified chemical compound, "2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane," cannot be generated based on the provided outline due to a notable discrepancy. The outline and its subsections refer to a different, though structurally similar, compound: "2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane."

A thorough search for detailed scientific literature was conducted for both compounds to fulfill the request as accurately as possible within the given structure. This search revealed a lack of specific, in-depth research findings and data tables corresponding to the precise topics mandated by the outline for either chemical.

Therefore, to adhere to the instructions for a scientifically accurate and thorough article based strictly on the provided outline, the request cannot be fulfilled at this time. Generating content without sufficient specific data would not meet the professional and authoritative tone required.

Mechanistic Investigations into the Role of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane in Polymer Science

Radical Initiation Mechanisms in Polymerization Processes

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a dialkyl peroxide widely utilized in polymer science as a source of free radicals. The initiation of polymerization is a critical step where an active center is created, from which a polymer chain is generated. wikipedia.org Organic peroxides, including 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, serve as potent thermal initiators. When subjected to heat, the relatively weak oxygen-oxygen (O-O) bond within the peroxide molecule undergoes homolytic cleavage, yielding two highly reactive alkoxyl radicals. This thermal decomposition is the foundational step that triggers the polymerization cascade. washington.edu

High-Pressure Polymerization of Olefins (e.g., Low-Density Polyethylene (B3416737), Ethylene-1-hexene, Ethylene-1-octadecene)

High-pressure free-radical polymerization is the cornerstone of industrial production for low-density polyethylene (LDPE). unina.it This process operates at extremely high pressures and temperatures, conditions under which 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane serves as an effective radical initiator. washington.edu The unique, highly branched structure of LDPE is a direct consequence of the radical mechanism and the specific reaction conditions employed. unina.itlibretexts.org While this process is primarily associated with the homopolymerization of ethylene, it can also be used to create copolymers by introducing α-olefins like 1-hexene and 1-octadecene into the reactor feed. The incorporation of these comonomers introduces short-chain branches that modify the polymer's density, crystallinity, and mechanical properties. ippi.ac.ir

The polymerization process is initiated by the thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane. The homolytic scission of the O-O bond produces two tert-butoxyl radicals ( (CH₃)₃CO• ). These primary radicals can then initiate a polymer chain in one of two ways:

Addition to a Monomer: The tert-butoxyl radical adds across the double bond of an ethylene monomer, forming a new carbon-centered radical at the head of the polymer chain. washington.edu

Hydrogen Abstraction: The radical abstracts a hydrogen atom from another molecule, such as an existing polymer chain, which is a key step in branching. unina.it

Once the initial monomer radical is formed, the polymerization proceeds through the propagation stage. During propagation, the radical end of the growing polymer chain successively adds more ethylene (or α-olefin) monomer units. washington.edu This chain-growth process can repeat thousands of times, leading to the formation of macromolecules with very high molecular weights. washington.edu

Chain transfer reactions are exceptionally prevalent and mechanistically significant in the high-pressure polymerization of ethylene, playing a decisive role in shaping the final polymer architecture. unina.itlibretexts.org These reactions involve the termination of a growing polymer chain radical and the simultaneous creation of a new radical, which can then initiate a new chain or a branch.

Intermolecular Chain Transfer: A growing polymer radical can abstract a hydrogen atom from the backbone of a different, pre-existing "dead" polymer chain. This terminates the original chain but creates a new radical site along the backbone of the second chain. Propagation from this new site results in the formation of a long-chain branch (LCB) . This process is fundamental to the formation of the complex, branched topology of LDPE and significantly impacts its rheological properties. unina.itrsc.org

Intramolecular Chain Transfer ("Backbiting"): The radical end of a growing polymer chain can curl back and abstract a hydrogen atom from a carbon atom within its own chain, typically five or six carbons back from the end. This moves the radical site from the end of the chain to a secondary carbon internally. Continued propagation from this new site results in the formation of short-chain branches (SCB) , which are most commonly butyl and ethyl branches. unina.it

Chain Transfer to Initiator: It is also possible for a growing polymer chain to react directly with an undissociated peroxide molecule. This terminates the polymer chain but generates a new radical from the initiator, which can then start a new polymer chain. Peroxide initiators are known to be susceptible to this type of chain transfer. wikipedia.org

The extensive chain transfer reactions, particularly intermolecular transfer, are the primary mechanism for the formation of long-chain branches in LDPE. rsc.org The presence of these long-chain branches dramatically increases the polymer's melt strength and elasticity. The branching also disrupts the ability of the polymer chains to pack into a crystalline lattice, which is why the resulting material is "low-density."

The concentration of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane can be adjusted to control the degree of modification. Higher initiator concentrations lead to a greater number of radicals, which can increase the frequency of branching and crosslinking events, thereby influencing the average molecular weight and the breadth of the molecular weight distribution (MWD). rsc.org This allows for the tailoring of a polymer's melt flow index for specific applications. windows.net

It is critical to note that the effect of this peroxide is substrate-dependent. While it promotes branching and crosslinking in polyethylene, its application in polypropylene (B1209903) manufacturing leads to chain scission via β-scission, a process used to produce controlled rheology polypropylene (CR-PP) with a lower molecular weight and narrower MWD. windows.net

| Parameter | Effect of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | Impact on Polymer Architecture |

|---|---|---|

| Initiation Mechanism | Thermal decomposition into tert-butoxyl radicals. | Starts new polymer chains via addition to monomer. |

| Chain Transfer (Intermolecular) | Radicals abstract H-atoms from existing polymer backbones. | Creates long-chain branches, increases MWD. unina.itrsc.org |

| Chain Transfer (Intramolecular) | "Backbiting" mechanism. | Creates short-chain branches (butyl, ethyl). unina.it |

| Polymer Type: Polyethylene | Promotes branching and crosslinking. | Increases molecular weight, produces LDPE. yunno.net |

| Polymer Type: Polypropylene | Promotes chain scission (β-scission). | Reduces molecular weight, narrows MWD (Controlled Rheology). windows.net |

Vinyl Monomer Polymerization Kinetics and Mechanism (e.g., Styrene, Vinylidene Fluoride)

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is also an effective initiator for the free-radical polymerization of vinyl monomers. The general mechanism follows the same fundamental steps of initiation, propagation, and termination as seen in olefin polymerization.

Styrene: In the polymerization of styrene, 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane serves as a high-temperature initiator. Kinetic studies on similar bifunctional peroxides, such as 2,5-dimethyl-2,5-bis(2-ethyl hexanoyl peroxy)hexane, in bulk styrene polymerization have been conducted across temperatures ranging from 80 to 110°C. researchgate.net These studies show that the polymerization rate and monomer conversion can be effectively modeled, although at temperatures above 100°C, thermal self-initiation of styrene must also be considered. researchgate.net The efficiency of these initiators is found to be high, approaching 1, indicating that most of the radicals generated successfully initiate polymerization. researchgate.net Beyond its role as a primary initiator, 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is also used as a "chaser catalyst" or finishing initiator in the mass polymerization of styrene. In this application, it is added at the later stages of the reaction to reduce the amount of residual, unreacted monomer. atamanchemicals.com

Vinylidene Fluoride (PVDF): The radical polymerization of vinylidene fluoride (VDF) can be initiated by various radical sources. Research has demonstrated that initiator systems containing 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (often known by its trade name Trigonox® 101) can be used to initiate the polymerization of VDF, particularly in terpolymerization systems. academie-sciences.fr The mechanism involves the addition of the initiator-derived radical to the VDF monomer. The radical polymerization of VDF is characterized by a head-to-tail propagation mode, although a small percentage of head-to-head additions can occur, which influences the final polymer properties. rsc.orgresearchgate.net Termination in VDF polymerization typically occurs through the recombination of two growing macroradicals. academie-sciences.fr

| Monomer | Initiator Role | Key Mechanistic / Kinetic Findings |

|---|---|---|

| Styrene | Primary high-temperature initiator; Finishing "chaser" initiator. | Initiator efficiency is high (~1); Used to reduce residual monomer content. atamanchemicals.comresearchgate.net |

| Vinylidene Fluoride (VDF) | Component of the initiating system for polymerization. | Initiates standard radical polymerization; Termination primarily by recombination. academie-sciences.fr |

Controlled Radical Polymerization Approaches Utilizing Dialkyl Peroxides

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a range of techniques designed to provide precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. wikipedia.org Common CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).

A defining feature of these systems is the establishment of a rapid dynamic equilibrium between a small population of active, propagating radicals and a large population of dormant species. This equilibrium ensures that all polymer chains grow at a similar rate, leading to low polydispersity.

The use of conventional dialkyl peroxides like 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane as the sole initiator in a CRP process is not typical. The irreversible thermal decomposition of this peroxide generates a continuous flux of radicals that initiate conventional free-radical polymerization, where termination reactions (like radical-radical coupling) are rapid and irreversible. libretexts.org This leads to a broad molecular weight distribution and negates the "living" or "controlled" nature of the process.

However, peroxides can be part of a more complex initiating system for certain CRP techniques. For instance, in some variations, a peroxide might be used to generate the initial radicals that then react with a CRP agent (e.g., a RAFT agent or a nitroxide mediator) to begin the controlled polymerization process. Nevertheless, the primary role of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane remains that of a classical radical initiator for conventional free-radical polymerization and crosslinking reactions, rather than a component in highly controlled polymerization systems.

Crosslinking Mechanisms in Elastomers and Thermoplastics

The vulcanization of elastomers and the modification of thermoplastics through crosslinking are critical industrial processes that enhance the mechanical and thermal properties of polymeric materials. The use of organic peroxides, such as 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, as initiators for these reactions has been a subject of extensive research. This peroxide is recognized as one of the most efficient chemical agents for the crosslinking of polyethylenes. nih.govmdpi.com The crosslinking process transforms thermoplastic polyethylene into a thermosetting material, leading to improved heat resistance, chemical resistance, and mechanical stress endurance. preprints.org

The initiation of crosslinking by peroxides involves the thermal decomposition of the peroxide to generate free radicals. mdpi.com These highly reactive species then participate in a series of reactions that ultimately lead to the formation of a three-dimensional polymer network. researchgate.net The efficiency and nature of the resulting network are influenced by several factors, including the polymer structure, peroxide type, and reaction conditions.

The primary step in peroxide-induced crosslinking is the homolytic cleavage of the peroxide's O-O bond at elevated temperatures, which forms alkoxyl radicals. nih.govmdpi.com These alkoxyl radicals are potent hydrogen abstractors. They readily remove hydrogen atoms from the polymer backbone, creating polymer macroradicals. mdpi.comresearchgate.net

The subsequent and crucial step is the recombination of these polymer macroradicals. When two macroradicals combine, they form a covalent carbon-carbon bond between adjacent polymer chains, which constitutes a crosslink. mdpi.com This process is repeated throughout the polymer matrix, leading to the formation of a robust, three-dimensional network. researchgate.net

While the primary pathway leads to the desired crosslinked network, several competing side reactions can occur, which may result in the formation of network defects. These defects, such as dangling chain ends and loops, can negatively impact the final properties of the material. mdpi.com

For instance, in the presence of proteins, as found in natural rubber, the concentration of radicals can increase, leading to a higher number of non-elastic network defects. mdpi.com This is because the increased radical concentration enhances both crosslinking and chain scission reactions. mdpi.com Chain scission, where the polymer backbone is broken, is a significant competing reaction that can limit the efficiency of crosslinking and lead to a higher fraction of defects. mdpi.com The balance between crosslinking and chain scission is a critical factor determining the final network structure. mdpi.com

The topology of the crosslinked network, including the distribution and density of crosslinks, plays a vital role in determining the macroscopic properties of the polymer. Techniques such as time-domain NMR have been employed to investigate the network structure, providing insights into crosslink density and its spatial distribution. mdpi.com

Studies have shown that the presence of certain components within the polymer matrix can influence the network structure. For example, in natural rubber, proteins have been found to promote the creation of additional crosslinks with a broader spatial distribution. mdpi.com Understanding these structural details is essential for tailoring the properties of crosslinked polymers for specific applications.

Saturated hydrocarbon polymers, which lack the double bonds typically involved in sulfur vulcanization, are commonly crosslinked using peroxides. 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane has been effectively used for crosslinking a variety of these polymers, including Ethylene-Propylene-Diene Monomer (EPDM), polyethylene (PE), and Ethylene Vinyl Acetate (EVA). nih.govrsc.orgiupac.org

The crosslinking of these polymers enhances their properties, such as impact resistance, abrasion resistance, and stress crack resistance. pergan.com For instance, crosslinked polyethylene (XLPE) exhibits improved dimensional stability at higher temperatures, making it suitable for applications like cable insulation. pergan.comnewgatesimms.com Similarly, crosslinking improves the elongation, aging, and heat resistance of EVA. pergan.com

The degree of crosslinking, or crosslink density, is a critical parameter that can be controlled by adjusting the peroxide concentration and reaction conditions such as temperature and time. researchgate.netchemrxiv.org Generally, an increase in peroxide concentration leads to a higher crosslink density, as more free radicals are generated to initiate the crosslinking process. researchgate.netresearchgate.net

The relationship between peroxide concentration and crosslink density is not always linear and can be influenced by various factors. For example, in the crosslinking of linear low-density polyethylene (LLDPE), a good correlation was observed between the amount of di-tertiary butyl peroxide used and the density of the crosslinked polymer. researchgate.net The gel content, a measure of the insoluble fraction of the crosslinked polymer, also shows a complex relationship with peroxide concentration. researchgate.net

Reaction temperature is another crucial variable. Higher temperatures accelerate the decomposition of the peroxide, leading to a faster crosslinking rate. chemrxiv.org However, excessively high temperatures can also promote side reactions like chain scission, which can negatively affect the final properties. iupac.org Therefore, optimizing the reaction conditions is essential to achieve the desired crosslink density and material properties.

Interactive Table: Effect of Peroxide Concentration on Gel Content in Polyethylenes

| Polymer | Peroxide Concentration (wt%) | Gel Content (%) |

| LLDPE | 1 | ~75 |

| LLDPE | 2 | ~80 |

| UHMWPE | 1 | ~85 |

| UHMWPE | 2 | ~88 |

Note: The data presented in this table is illustrative and based on general trends observed in the literature. Actual values can vary depending on the specific grade of polymer and the precise reaction conditions.

Crosslinking of Saturated Hydrocarbon Polymers (e.g., EPDM, Polyethylene, Ethylene Vinyl Acetate)

Influence of Temperature and Cure Time on Network Formation and Evolution

The process of crosslinking polymers using 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is profoundly influenced by both temperature and the duration of the curing process. These two parameters are critical in dictating the rate of peroxide decomposition, which in turn governs the formation and evolution of the three-dimensional polymer network. The thermal stability of the peroxide is a key factor; it must be stable at the temperatures used for compounding and shaping the polymer but decompose at a practical rate at the vulcanization temperature.

The rate of crosslinking is directly tied to the decomposition rate of the peroxide. An increase in cure temperature accelerates the decomposition of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane, leading to a more rapid formation of free radicals and, consequently, a faster crosslinking reaction. This accelerated rate can be advantageous in manufacturing processes where shorter cycle times are desirable. However, excessively high temperatures can lead to undesirable side reactions, such as polymer chain scission, which can compromise the final mechanical properties of the material.

Cure time is another essential variable. An adequate cure time is necessary to ensure that the crosslinking reaction proceeds to completion, resulting in a stable and well-developed network structure. Insufficient cure time will lead to an under-cured material with inferior physical properties, including lower tensile strength and higher compression set. Conversely, an excessively long cure time, particularly at elevated temperatures, can lead to over-curing or reversion, where the crosslinked network begins to break down, again deteriorating the material's properties.

The interplay between temperature and cure time determines the final crosslink density of the polymer network. Higher temperatures generally require shorter cure times to achieve a given crosslink density. The ultimate glass transition temperature (Tg,u) of a crosslinked polymer is also sensitive to the curing history. kpi.ua For instance, rapid heating to temperatures in the rubbery state can reduce the attainable Tg,u. kpi.ua The extent of cross-linking, which is a function of both curing temperature and time, is directly linked to the glass transition temperature (Tg) of the thermosetting polymer. researchgate.net Studies have shown that at higher post-curing temperatures, a rapid increase in Tg is observed within the initial hours, after which it plateaus, indicating that the network has largely reached its final state. researchgate.net

The following table illustrates the effect of post-curing temperature on the mechanical properties of a polymer composite, demonstrating the evolution of the network structure.

| Post-Curing Temperature (°C) | Flexural Strength (MPa) | Compressive Strength (MPa) |

|---|---|---|

| 20 | Data Not Available | Data Not Available |

| 60 | 52 | 110.5 - 119.4 |

| 100 | Data Not Available | Data Not Available |

| 140 | Data Not Available | Data Not Available |

| 150 | Noticeable Increase | Data Not Available |

| 180 | Data Not Available | Decrease Observed |

| 200 | Decrease Observed | Data Not Available |

This table demonstrates the general trend of how mechanical properties, which are indicative of network formation, are influenced by post-curing temperature. Specific values are provided where sources offer them. An increase in strength properties is generally observed with increasing temperature up to a certain point, after which properties may decline. nih.govmdpi.com

Mechanistic Insights from Gel Content and Swelling Ratio Measurements

Gel content and swelling ratio are two fundamental measurements used to characterize the crosslinked network of a polymer. These analyses provide valuable mechanistic insights into the efficiency of the crosslinking process initiated by 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane.

The swelling ratio is a measure of the extent to which a crosslinked polymer swells when immersed in a solvent. It is inversely related to the crosslink density; a highly crosslinked polymer will have a more tightly woven network, restricting the ingress of solvent molecules and thus exhibiting a lower swelling ratio. Conversely, a polymer with a lower crosslink density will have a looser network structure, allowing for greater solvent absorption and a higher swelling ratio. The swelling behavior is a key indicator of the network structure and can be used to calculate the average molecular weight between crosslinks, providing a quantitative measure of the crosslink density.

Together, these two measurements offer a comprehensive picture of the crosslinked network. For example, a high gel content combined with a low swelling ratio signifies the formation of a dense and robust network, which typically translates to superior mechanical properties such as high tensile strength and modulus. In contrast, a low gel content and a high swelling ratio would indicate a poorly formed network, leading to inferior material performance. These measurements are crucial for optimizing curing conditions and understanding the structure-property relationships in peroxide-crosslinked polymers.

The following interactive table provides a conceptual representation of how gel content and swelling ratio relate to crosslink density and expected mechanical properties.

| Crosslink Density | Gel Content | Swelling Ratio | Expected Tensile Strength | Expected Elongation at Break |

|---|---|---|---|---|

| Low | Low | High | Low | High |

| Medium | Medium | Medium | Medium | Medium |

| High | High | Low | High | Low |

This table illustrates the general relationship between crosslink density and the measurable properties of gel content, swelling ratio, and resultant mechanical properties.

Crosslinking of Silicone Rubbers and Fluoroelastomers

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is a bifunctional peroxide that is frequently utilized for the crosslinking of specialty elastomers like silicone rubbers and fluoroelastomers. nouryon.com Its effectiveness in these systems stems from its ability to generate free radicals at elevated temperatures, which can then initiate crosslinking reactions within the polymer chains.

In silicone rubbers (polysiloxanes), the crosslinking mechanism involves the abstraction of hydrogen atoms from the organic side groups (typically methyl or vinyl groups) attached to the silicon-oxygen backbone. polimi.it The resulting polymer radicals can then combine to form stable carbon-carbon crosslinks. This transformation converts the highly viscous, soluble silicone polymer into an insoluble, viscoelastic material with a three-dimensional network structure. polimi.it 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is particularly effective for high-temperature curing of vinylsiloxane rubbers, leading to materials with higher tensile strength. atamanchemicals.com It is often used in molding applications such as injection, compression, and transfer molding. google.com

Fluoroelastomers (FKM) are a class of synthetic rubbers known for their excellent resistance to heat, chemicals, and oils. Peroxide curing is a common method for crosslinking these materials, and 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is one of the preferred peroxides for this purpose. 20.210.105 The mechanism in fluoroelastomers typically involves a free-radical reaction at a cure site monomer that is incorporated into the polymer backbone. These cure sites often contain a reactive halogen, such as bromine or iodine. The peroxide-generated radicals abstract the halogen atom, creating a polymer radical that can then react with a co-agent or another polymer radical to form a crosslink. This process is crucial for developing the robust network structure that gives fluoroelastomers their exceptional performance properties.

Specific Radical Reactions with Siloxane and Fluoroalkyl Groups

The crosslinking of silicone rubber with 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is initiated by the thermal decomposition of the peroxide into tert-butoxy (B1229062) radicals. These highly reactive radicals then abstract hydrogen atoms from the methyl or vinyl side groups on the polysiloxane chains, generating polymer radicals. The primary crosslinking reaction is the combination of two polymer radicals to form a stable C-C bond. The presence of vinyl groups on the silicone backbone can enhance the crosslinking efficiency, as they are more susceptible to radical addition reactions.

In the case of fluoroelastomers, the radical reactions are more complex and are highly dependent on the specific composition of the polymer. For peroxide-curable grades, the polymer backbone contains cure site monomers with reactive groups. The tert-butoxy radicals generated from the peroxide can abstract a hydrogen or a halogen atom from the polymer chain, creating a fluoroalkyl radical. These radicals are then trapped by a co-agent, which is typically a polyfunctional monomer, leading to the formation of a crosslink. The choice of peroxide and co-agent is critical to ensure an efficient and controlled curing process, as some peroxides can be sensitive to acid-catalyzed decomposition. 20.210.105

Development of Advanced Crosslinking Systems for Elucidating Structure-Reactivity Relationships

Research into advanced crosslinking systems for silicone rubbers and fluoroelastomers aims to provide a deeper understanding of the relationship between the molecular structure of the crosslinking agents and the resulting network architecture and material properties. This involves the synthesis and evaluation of novel peroxides and co-agents designed to offer better control over the crosslinking reaction.

In the realm of fluoroelastomers, the development of advanced crosslinking systems focuses on optimizing the interaction between the peroxide, the co-agent, and the cure site monomer. This includes the design of co-agents that are more efficient at trapping polymer radicals and that can form more stable crosslinks. By systematically varying the structure of the peroxide and co-agent, researchers can elucidate the structure-reactivity relationships that govern the crosslinking process. This knowledge is crucial for the development of next-generation fluoroelastomers with enhanced performance characteristics, such as improved thermal stability and chemical resistance.

Mechanistic Studies of Co-Agent Functionality in Peroxide Crosslinking

In the peroxide crosslinking of many elastomers, co-agents are often employed to enhance the efficiency and modify the properties of the final vulcanizate. These co-agents are typically polyfunctional monomers that can participate in the radical crosslinking reactions. Mechanistic studies have shown that co-agents can function in several ways. They can increase the number of available reactive sites for crosslinking by grafting onto the polymer chains. sid.ir They can also homopolymerize to form small, rigid thermoset domains within the elastomer matrix, which can act as reinforcing fillers. The effectiveness of a co-agent is influenced by its compatibility with the elastomer and the stability of the radical species it forms. ace-laboratories.com

The use of co-agents can help to overcome some of the drawbacks of peroxide vulcanization, such as lower tear strength and fatigue resistance compared to sulfur-cured systems. epa.gov By carefully selecting the co-agent, it is possible to tailor the properties of the crosslinked network to meet the demands of specific applications.

Role of Multifunctional Monomers in Enhancing Crosslink Efficiency and Network Homogeneity

Multifunctional monomers play a crucial role as co-agents in peroxide crosslinking by significantly enhancing the crosslink efficiency. iupac.org These monomers, which possess multiple reactive sites (e.g., double bonds), can react with polymer radicals to form a bridge between polymer chains, thereby creating a crosslink. This process can be more efficient than the direct combination of two polymer radicals, particularly in polymers where chain scission is a competing reaction.

Furthermore, multifunctional monomers can improve the homogeneity of the crosslinked network. In a conventional peroxide cure, the crosslinks are formed randomly where polymer radicals are generated. The addition of a co-agent can lead to a more uniform distribution of crosslinks throughout the material. This is because the co-agent can diffuse through the polymer matrix and react at various locations, leading to a more ordered and homogeneous network structure. This improved network homogeneity can result in enhanced mechanical properties, such as higher modulus and improved dynamic performance. Some multifunctional monomers can also act as co-initiators, further contributing to the complexity and effectiveness of the crosslinking system. nih.govnih.gov

The following table presents a qualitative comparison of the effects of different types of co-agents on the properties of peroxide-cured elastomers.

| Co-agent Type | Primary Function | Effect on Crosslink Density | Effect on Modulus | Effect on Hardness |

|---|---|---|---|---|

| Triallyl Cyanurate (TAC) | Crosslinking | Significant Increase | Increase | Increase |

| Triallyl Isocyanurate (TAIC) | Crosslinking | Significant Increase | Large Increase | Large Increase |

| Trimethylolpropane Trimethacrylate (TMPTMA) | Crosslinking & Reinforcing | Increase | Noticeable Improvement | Noticeable Increase |

| Zinc Diacrylate (ZDA) | Ionic & Covalent Crosslinking | Increase | Increase | Increase |

This table summarizes the general effects of common multifunctional monomers when used as co-agents in peroxide crosslinking, based on findings from various studies. ace-laboratories.comepa.gov

Radical Scavenging and Transfer Mechanisms of Co-Agents

In peroxide-initiated polymer crosslinking, co-agents are polyfunctional molecules that are incorporated to enhance the efficiency and control the final properties of the polymer network. Their primary mechanism is not one of radical scavenging in the sense of inhibition, but rather of efficiently capturing and transferring radical sites to build a denser and more robust network.

The process begins with the thermal decomposition of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, which generates primary alkoxy radicals. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals (P•). In the absence of a co-agent, these macroradicals primarily terminate by combining with each other, forming carbon-carbon crosslinks.

When a co-agent, typically a polyfunctional monomer with multiple reactive double bonds (e.g., triallyl cyanurate (TAC)), is present, a competing and more efficient crosslinking pathway is introduced. sid.irfrdtech.com The polymer macroradical (P•) can add across one of the double bonds of the co-agent molecule. sid.ir This reaction grafts the co-agent to the polymer chain, and importantly, the radical site is transferred to the co-agent. The radical on the co-agent can then propagate through its remaining functional groups or be transferred to another polymer chain. This creates a multi-functional crosslink point, effectively linking several polymer chains together. researchgate.net This mechanism is particularly effective as it multiplies the number of active sites available for creating the network. sid.ir

Certain co-agents can participate in more complex transfer mechanisms. For instance, studies with 2,4-diphenyl-4-methyl-1-pentene (also known as α-methylstyrene dimer or MSD) have shown that after a polymer macroradical adds to its double bond, the resulting adduct radical can undergo fragmentation. This fragmentation regenerates a double bond and releases a cumyl radical, which is a highly reactive species that can readily abstract another hydrogen from a polymer chain, thus continuing the reaction cycle efficiently. researchgate.net

The table below summarizes the effect of different co-agents on the activation energy of the peroxide crosslinking reaction in low-density polyethylene (LDPE), demonstrating their role in altering reaction kinetics.

| Co-Agent Type | Activation Energy (Ea) (kcal/mol) | ln(k₀) |

|---|---|---|

| None (2% DCP*) | 52.1 - 59.2 | 53.6 - 59.2 |

| Divinylbenzene (DVB) | 49.6 | 52.7 |

| Pentaerythritol Triacrylate (PETA) | 47.8 | 50.1 |

| α-Methylstyrene Dimer (MSD) | 43.1 | 44.9 |

Influence of Co-Agent Structure on Crosslink Network Morphology and Macroscopic Properties

The chemical structure of the co-agent—including its functionality, flexibility, and reactivity—profoundly influences the final crosslink network morphology and, consequently, the macroscopic properties of the material. researchgate.net

Functionality: The number of reactive groups on a co-agent molecule dictates the potential crosslink density. Tri-functional co-agents like Triallyl Cyanurate (TAC) can create dense, tightly bound networks by linking multiple polymer chains at a single point. frdtech.comhzkeli.com This increased network density translates directly to enhanced macroscopic properties such as higher tensile strength, improved rigidity, and greater thermal stability. frdtech.com In contrast, a bi-functional co-agent would create simpler, linear linkages between chains.

Molecular Structure and Flexibility: The nature of the spacer between the functional groups in a co-agent is critical. Co-agents with rigid structures, such as those containing aromatic rings (e.g., divinylbenzene), tend to form more rigid networks, increasing properties like hardness and Young's modulus. researchgate.net Conversely, co-agents with long, flexible aliphatic chains, such as triethylene glycol dimethacrylate, can result in a tougher, less hard material because the flexible linkages can better dissipate energy. nih.gov The use of a combination of short, rigid cross-linkers and long, mobile ones can lead to complex network morphologies with distinct clusters, significantly altering properties like swelling and density. mdpi.com

The following table illustrates how changing the co-agent structure and crosslink density can affect key polymer properties.

| Co-Agent/Crosslinker Characteristic | Effect on Network Morphology | Resulting Macroscopic Property | Source |

|---|---|---|---|

| High Functionality (e.g., Tri-functional) | Higher crosslink density | Increased strength, rigidity, and heat resistance | frdtech.comhzkeli.com |

| Rigid Molecular Structure (e.g., Aromatic) | Forms rigid network points | Increased hardness and Young's modulus | researchgate.net |

| Flexible Molecular Structure (e.g., Long Aliphatic Chain) | Forms flexible linkages | Increased toughness, lower hardness | nih.gov |

| Decreased Crosslink Density | Looser network, more chain mobility | Enhanced accessibility of internal functional groups | nih.gov |

Polymer Modification and Grafting Mechanisms

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane serves not only as a crosslinking initiator but also as a key reagent for modifying polymer backbones through grafting. This process involves the covalent bonding of monomer molecules onto the main polymer chain, imparting new chemical functionality and properties.

Mechanistic Studies of Maleic Anhydride Grafting onto Biodegradable Polymers

The grafting of maleic anhydride (MA) onto biodegradable polymers like polylactic acid (PLA) is a critical modification used to enhance properties such as interfacial adhesion in composites. The use of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is instrumental in initiating this free-radical process in the melt phase.

The proposed mechanism proceeds through several key steps:

Initiation: The peroxide thermally decomposes to form two tertiary alkoxy radicals.

Hydrogen Abstraction: The highly reactive alkoxy radical abstracts a hydrogen atom from the PLA backbone (specifically from the tertiary C-H bond), creating a macroradical on the polymer chain.

Grafting: The PLA macroradical then attacks the electron-deficient double bond of a maleic anhydride molecule, forming a covalent bond and transferring the radical to the newly attached succinic anhydride-type ring.

Termination/Transfer: The resulting radical can terminate by combining with another radical or abstract a hydrogen from another polymer chain, propagating the process.

A significant competing reaction during this process is β-scission of the polymer backbone, which is discussed in the next section. The efficiency of MA grafting is influenced by the concentration of both the peroxide and the monomer.

| Parameter | Condition | Effect on Grafting | Source |

|---|---|---|---|

| Peroxide Concentration | Increasing concentration (e.g., 0 to 0.5 wt.%) | Increases the formation of polymer macroradicals, leading to a higher degree of MA grafting. Also increases side reactions like chain scission. | |

| Monomer Concentration | Increasing MA concentration | Provides more molecules for the polymer macroradicals to react with, increasing grafting percentage up to a certain point. | |

| Temperature | Increasing temperature (e.g., 180-200°C) | Increases the decomposition rate of the peroxide, accelerating the reaction, but can also favor degradation reactions. |

Radical-Induced Chain Scission and Long-Chain Branching Phenomena

When 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane is used with different polymers, the resulting macroradicals can undergo competing reactions: combination (leading to crosslinking or branching) or scission (leading to degradation). The dominant pathway is highly dependent on the stability of the polymer macroradical formed. nih.gov

Chain Scission in Polypropylene: In polypropylene (PP), the peroxide-generated radicals preferentially abstract a hydrogen atom from the tertiary carbon on the polymer backbone because the resulting tertiary macroradical is more stable than a primary or secondary one. reddit.com However, this tertiary macroradical is highly susceptible to a rapid unimolecular fragmentation process known as β-scission. nih.govresearchgate.net This reaction cleaves the polymer chain, resulting in a terminal double bond on one fragment and a radical on the other, leading to a significant reduction in the polymer's molecular weight and a narrowing of its molecular weight distribution. researchgate.netnih.gov This process, often termed "controlled rheology" or "vis-breaking," is used commercially to produce PP grades with higher melt flow rates for applications like fiber spinning and injection molding. researchgate.netresearchgate.net

Long-Chain Branching in Polyethylene: In contrast, with polyethylene (PE), hydrogen abstraction leads to the formation of secondary macroradicals along the polymer chain. These secondary radicals are less prone to β-scission and are more likely to combine with each other. reddit.com This combination reaction can lead to the formation of H-shaped branches or more complex long-chain branched (LCB) structures. rsc.org The introduction of even a small amount of LCB can dramatically improve the melt strength and processing characteristics of PE. rsc.org

The competition between these two pathways is fundamental to the reactive modification of polyolefins.

| Polymer | Primary Macroradical Type | Dominant Reaction Pathway | Primary Effect on Polymer | Source |

|---|---|---|---|---|

| Polypropylene (PP) | Tertiary | β-Scission (Chain Scission) | Decreased molecular weight, increased melt flow index (MFI) | nih.govresearchgate.netresearchgate.net |

| Polyethylene (PE) | Secondary | Combination (Crosslinking/Branching) | Increased molecular weight, formation of long-chain branches, potential gelation | reddit.comrsc.org |

Theoretical and Computational Chemistry Studies of 2,5 Dimethyl 2,5 Di Tert Butylperoxy Hexane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, these calculations can provide insights into the lability of the peroxide bond and the molecule's behavior in chemical reactions.

HOMO-LUMO Analysis and Orbital Interactions to Predict Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the case of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, the HOMO is expected to be localized on the peroxide bonds, specifically the lone pair electrons of the oxygen atoms. The LUMO is anticipated to be the corresponding antibonding σ* orbital of the O-O bond. The interaction between these orbitals dictates the propensity of the O-O bond to undergo homolytic cleavage. A low-lying LUMO would suggest that the O-O bond is susceptible to cleavage upon thermal or photochemical excitation, as electrons can be readily promoted from the HOMO to the LUMO, weakening the bond.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Dialkyl Peroxide

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | +1.5 | Primarily σ* character of the O-O bond |

| HOMO | -9.8 | Primarily lone pair character of the oxygen atoms |

| HOMO-LUMO Gap | 11.3 | Indicator of chemical stability |

Note: This table provides illustrative values for a generic dialkyl peroxide to demonstrate the concept. Specific values for 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane would require dedicated quantum chemical calculations.

Density Functional Theory (DFT) Investigations of Decomposition Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, DFT calculations can be employed to map out the potential energy surface for its thermal decomposition, identify transition states, and calculate reaction energy barriers.

Transition State Characterization for O-O Bond Homolysis

The primary step in the thermal decomposition of dialkyl peroxides is the homolytic cleavage of the weak O-O bond, which results in the formation of two alkoxy radicals. rsc.org DFT calculations can be used to locate the transition state for this bond-breaking process. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the O-O bond stretching vibration. By analyzing the geometry and electronic structure of the transition state, valuable information about the bond-breaking process can be obtained. For 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane, the transition state would feature an elongated O-O bond distance compared to the ground state geometry.

Energy Barriers and Reaction Path Calculations for Primary and Secondary Radical Formation

An experimental study on the thermal degradation of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane determined the apparent activation energy to be in the range of 118.0-149.0 kJ/mol. nih.govresearchgate.net Theoretical calculations of the energy barrier for the initial O-O bond cleavage would be expected to be in a similar range. Reaction path calculations, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed to connect the transition state to the reactants and the products (the resulting radicals), confirming that the located transition state indeed corresponds to the desired reaction.